4-Ethylsulfonylbenzaldehyde
Overview
Description
4-Ethylsulfonylbenzaldehyde is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of an ethylsulfonyl group attached to a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylsulfonylbenzaldehyde can be synthesized through several methods. One common approach involves the selective oxidation of 4-ethylsulfonyltoluene. This method typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylsulfonylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-ethylsulfonylbenzoic acid.
Reduction: Reduction reactions can convert it to 4-ethylsulfonylbenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: 4-Ethylsulfonylbenzoic acid.
Reduction: 4-Ethylsulfonylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
4-Ethylsulfonylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethylsulfonylbenzaldehyde involves its interaction with various molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Methylsulfonylbenzaldehyde
- 4-Trifluoromethylbenzaldehyde
- 4-Methylthio-benzaldehyde
Comparison: 4-Ethylsulfonylbenzaldehyde is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to 4-methylsulfonylbenzaldehyde, it has a slightly higher molecular weight and different reactivity patterns. The ethylsulfonyl group also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Ethylsulfonylbenzaldehyde (ESBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of ESBA, drawing on various studies that highlight its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.
This compound has the molecular formula and a molecular weight of 198.24 g/mol. It features a sulfonyl group attached to a benzaldehyde moiety, which is significant for its reactivity and biological interactions.
Table 1: Chemical Structure and Properties of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.24 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethylsulfonyl chloride with benzaldehyde under basic conditions. This reaction can be optimized for yield and purity using various solvents and temperatures.
Methodology
- Reagents : Ethylsulfonyl chloride, benzaldehyde, base (e.g., triethylamine).
- Procedure :
- Dissolve benzaldehyde in an appropriate solvent.
- Slowly add ethylsulfonyl chloride while stirring.
- Add base to facilitate the reaction.
- Allow the mixture to react at room temperature or slightly elevated temperatures.
- Purify the product using recrystallization or chromatography.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antifungal Activity
In addition to antibacterial properties, ESBA has shown antifungal activity against common fungal pathogens. The compound was tested against Candida species and demonstrated promising results.
Table 3: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of ESBA has been explored in vitro and in vivo. In animal models, it has been shown to reduce inflammation markers significantly, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.
Case Studies
- Study on Antimicrobial Properties : A recent study published in "Letters in Drug Design & Discovery" synthesized several derivatives of sulfonamide compounds, including ESBA, which exhibited notable antimicrobial activity. The study highlighted ESBA's potential as a lead compound for further drug development targeting bacterial infections .
- Inflammation Model : Another research effort investigated the anti-inflammatory properties of ESBA using carrageenan-induced paw edema in rats. The results indicated that treatment with ESBA significantly reduced edema compared to control groups, supporting its potential therapeutic applications .
Properties
IUPAC Name |
4-ethylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJHTQPWWNPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528751 | |
Record name | 4-(Ethanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50899-03-1 | |
Record name | 4-(Ethanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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